molecular formula C15H13N3OS2 B5504497 2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide

2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide

Cat. No. B5504497
M. Wt: 315.4 g/mol
InChI Key: YTPWHKPNPVLWNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide” is a compound that belongs to the class of thio-containing pyrimidines . The literature data analysis shows that compounds of this class possess diverse biological activities, such as antioxidant, radioprotective, analgesic, antiinflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .


Molecular Structure Analysis

The molecular structure of “2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide” can be represented by the SMILES string O=C(O)CSC1=NC=NC2=C1C(C(C=C3)=CC=C3C)=CS2 . The empirical formula of this compound is C15H12N2O2S2 and its molecular weight is 316.40 .


Physical And Chemical Properties Analysis

The compound “2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide” is a solid . The InChI key of this compound is GTVPGDGHQCDZLA-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Chemical Properties

The thieno[2,3-d]pyrimidine scaffold is a core structure in medicinal chemistry due to its diverse biological activities. Studies have developed methods to synthesize these derivatives through reactions involving amino thiophene carboxamides with iso(and isothio)cyanates, leading to a range of thieno[2,3-d]pyrimidine derivatives with potential biological activities (Davoodnia et al., 2009). Crystal structure analysis of such compounds reveals folded conformations around the methylene C atom of the thioacetamide bridge, which could influence their biological interactions and stability (Subasri et al., 2016).

Biological Applications

Antitumor Activity

Thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activity. For example, new 4-substituted derivatives showed potent anticancer activity against various human cancer cell lines, highlighting their potential as therapeutic agents (Hafez & El-Gazzar, 2017).

Antimicrobial and Anti-inflammatory Activities

These compounds have also shown promising antimicrobial and anti-inflammatory properties. Novel thienopyrimidine linked rhodanine derivatives exhibited significant antibacterial potency against common pathogens, underscoring their potential in developing new antimicrobial agents (Kerru et al., 2019). Moreover, thieno[2,3-d]pyrimidine derivatives synthesized for anti-inflammatory, analgesic, and ulcerogenic activity showed results comparable to standard drugs, indicating their potential for treating inflammatory diseases (El-Gazzar et al., 2007).

properties

IUPAC Name

2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS2/c1-9-2-4-10(5-3-9)11-6-20-14-13(11)15(18-8-17-14)21-7-12(16)19/h2-6,8H,7H2,1H3,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPWHKPNPVLWNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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